Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
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Overview
Description
Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its bicyclic structure, which includes a seven-membered ring fused to a four-membered ring. The presence of the Boc group is significant in organic synthesis, particularly in the protection of amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[410]heptane-5-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated systems to monitor and adjust reaction conditions can enhance yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an amine group that can participate in further chemical reactions. This property makes it useful in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
- Rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Uniqueness
Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7(10(14)15)8-6-9(8)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
FAHIMIGUGVUDBG-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]2[C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)C(=O)O |
Origin of Product |
United States |
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